Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate
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Overview
Description
Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate is a complex organic compound that features a cyclopropyl group, a difluorophenyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the difluorophenyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate include other cyclopropyl-containing compounds and difluorophenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4.K/c1-24-7-6-20(9-14(21)22)15(23)19-10-16(4-5-16)12-3-2-11(17)8-13(12)18;/h2-3,8H,4-7,9-10H2,1H3,(H,19,23)(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJDFVJDNDQT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(=O)[O-])C(=O)NCC1(CC1)C2=C(C=C(C=C2)F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2KN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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